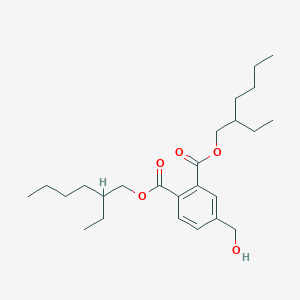
Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate is an organic compound with the molecular formula C25H40O5. It is a derivative of phthalic acid, where two 2-ethylhexyl groups and one hydroxymethyl group are attached to the phthalate backbone. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of plastic materials.
準備方法
Synthetic Routes and Reaction Conditions
Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate can be synthesized through the esterification of phthalic anhydride with 2-ethylhexanol and formaldehyde. The reaction typically occurs under acidic conditions with a catalyst to facilitate the esterification process. The general reaction scheme is as follows:
Phthalic anhydride+2(2-ethylhexanol)+formaldehyde→Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate+water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic anhydride, 2-ethylhexanol, and formaldehyde are continuously fed into the system. The reaction is carried out at elevated temperatures and pressures to ensure high yield and efficiency. The product is then purified through distillation and filtration processes to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Bis(2-ethylhexyl) 4-carboxyphthalate.
Reduction: this compound alcohol.
Substitution: Various substituted phthalates depending on the nucleophile used.
科学的研究の応用
Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible PVC materials.
Biology: Studied for its effects on cellular processes and potential endocrine-disrupting properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility of polymeric materials.
Industry: Utilized in the manufacturing of various consumer products, including toys, medical devices, and packaging materials.
作用機序
The mechanism by which Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate exerts its effects involves its interaction with cellular membranes and proteins. It can integrate into the lipid bilayer of cell membranes, altering their fluidity and permeability. Additionally, it can bind to specific proteins, affecting their function and signaling pathways. The compound has been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis.
類似化合物との比較
Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar chemical structure but without the hydroxymethyl group.
Diisononyl phthalate (DINP): Another phthalate plasticizer with different alkyl groups.
Diisodecyl phthalate (DIDP): Similar to DINP but with longer alkyl chains.
Uniqueness
Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate is unique due to the presence of the hydroxymethyl group, which imparts different chemical reactivity and potential biological effects compared to other phthalate plasticizers. This structural difference can influence its interaction with biological systems and its overall performance as a plasticizer.
特性
IUPAC Name |
bis(2-ethylhexyl) 4-(hydroxymethyl)benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O5/c1-5-9-11-19(7-3)17-29-24(27)22-14-13-21(16-26)15-23(22)25(28)30-18-20(8-4)12-10-6-2/h13-15,19-20,26H,5-12,16-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFGQUQZPOHRJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=C(C=C(C=C1)CO)C(=O)OCC(CC)CCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501334516 |
Source


|
| Record name | Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007919-80-2 |
Source


|
| Record name | Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














